molecular formula C42H30 B1630442 Hexaphenylbenzene CAS No. 992-04-1

Hexaphenylbenzene

Cat. No.: B1630442
CAS No.: 992-04-1
M. Wt: 534.7 g/mol
InChI Key: QBHWPVJPWQGYDS-UHFFFAOYSA-N
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Description

Hexaphenylbenzene is an aromatic compound composed of a benzene ring substituted with six phenyl rings. It is a colorless solid and serves as the parent member of a broader class of hexaarylbenzenes. These compounds are primarily of theoretical interest due to their unique structural properties .

Mechanism of Action

Target of Action

Hexaphenylbenzene is an aromatic compound composed of a benzene ring substituted with six phenyl rings . It is primarily used as a starting material in the synthesis of other compounds, such as 1,2,3,4,5,6-Hexacyclohexylcyclohexane and stable hexatrityl cations . These synthesized compounds can have various targets depending on their structure and function.

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in chemical reactions. For instance, it is prepared by heating tetraphenylcyclopentadienone and diphenylacetylene in a high-temperature solvent. The reaction proceeds via a Diels-Alder reaction to give the hexaphenyldienone, which then eliminates carbon monoxide . This process allows this compound to be transformed into other compounds that can interact with various targets.

Biochemical Pathways

For example, stable hexatrityl cations and porous organic polymers synthesized from this compound can be used in catalysis and gas storage , potentially influencing various chemical reactions and pathways.

Result of Action

The primary result of this compound’s action is the formation of other compounds through chemical reactions. For instance, it can form hexaphenyldienone, which then eliminates carbon monoxide . The resulting compounds can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For example, the synthesis of this compound involves heating tetraphenylcyclopentadienone and diphenylacetylene in a high-temperature solvent . Therefore, the efficiency and outcome of the reaction can be affected by changes in these environmental conditions.

Preparation Methods

Hexaphenylbenzene can be synthesized through several methods:

Chemical Reactions Analysis

Hexaphenylbenzene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenyl derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted this compound derivatives.

Scientific Research Applications

Hexaphenylbenzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexaphenylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,3,4,5,6-hexakis-phenylbenzene
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InChI

InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H
Source PubChem
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InChI Key

QBHWPVJPWQGYDS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
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Molecular Formula

C42H30
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DSSTOX Substance ID

DTXSID30243983
Record name 3',4',5',6'-Tetraphenyl-o-terphenyl
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Molecular Weight

534.7 g/mol
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CAS No.

992-04-1
Record name Hexaphenylbenzene
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Record name Hexaphenylbenzene
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Record name Hexaphenylbenzene
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Synthesis routes and methods

Procedure details

By far the most studied and useful cyclotrimerization catalysts have been of the η5 -cyclopentadienyl cobalt (CpCo) family. In 1967, Yamazaki and Hagihara isolated the first cobalt cyclopentadiene triphenylphosphine complex (CpCoP(Ph)3), which when treated with a stoichiometric amount of diphenylacetylene in refluxing toluene produced hexaphenylbenzene in 8% yield after one hour. (Yamazaki and Hagihara (1967) J. Organomet. Chem. 7:22). Cobalt cyclopentadiene dicarbonyl (CpCo(CO)2) (5), a commercially available catalyst, reacts catalytically with bis-alkynes (6) in refluxing n-octane to form several bicyclic systems (7),. including benzocyclobutenes (n=2) in 45% yield. (Vollhardt and Bergman (1974) J. Am. Chem. Soc 96:4996). ##STR6##
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Q & A

Q1: What is the molecular formula and weight of Hexaphenylbenzene?

A1: this compound has the molecular formula C42H30 and a molecular weight of 534.68 g/mol. []

Q2: What is notable about the structure of this compound?

A2: this compound has a nonplanar topology due to steric hindrance between the six phenyl substituents. This structure limits conjugation and disfavors intermolecular π−π and C−H···π interactions. [] It often adopts a propeller-like conformation. []

Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A3: Common techniques include:

  • NMR Spectroscopy: Used to determine the structure and study dynamic processes like restricted rotation in derivatives. [, , , ]
  • Mass Spectrometry: Used to analyze reaction mixtures and confirm the formation of HPB derivatives, including oligomers and polymers. [, , , ]
  • UV-Vis Absorption and Fluorescence Spectroscopy: Used to investigate the photophysical properties of HPB derivatives, including energy transfer processes and aggregation-induced emission. [, , , , , ]
  • X-ray Crystallography: Used to determine the solid-state structures of HPB derivatives, revealing packing motifs and interactions with guest molecules. [, , , , , , ]

Q4: How does the structure of this compound influence its solubility?

A4: Its nonplanar structure and limited intermolecular interactions result in higher solubility compared to planar polycyclic aromatic hydrocarbons. []

Q5: How has this compound been utilized in the synthesis of porous materials?

A5: HPB serves as a building block for polymers of intrinsic microporosity (PIMs). The rigidity and non-planarity of HPB hinder efficient packing, leading to intrinsic microporosity. [] These materials have potential applications in gas separation and storage. []

Q6: What are the potential applications of this compound derivatives in organic electronics?

A6: HPB derivatives show promise in:

  • Organic Light Emitting Diodes (OLEDs): HPB-based materials are investigated as host materials for blue and white PhOLEDs due to their high triplet energy levels and bipolar charge transport properties. []
  • Fluorescent Probes: HPB derivatives have been explored as fluorescent probes for detecting ions like fluoride and cyanide in aqueous media, utilizing their aggregation-induced emission enhancement properties. [, ]

Q7: Can this compound derivatives be used for controlled release applications?

A7: Yes, researchers are developing functionalized HPBs for controlled release of fragrant molecules, termed "pro-fragrances." Substituted tolanes are synthesized and cyclized to form HPB molecules, which can then release scents upon hydrolysis of specific functional groups. []

Q8: How is this compound used as a template in supramolecular chemistry?

A8: The rigid, three-dimensional structure of HPB makes it an excellent template for constructing supramolecular assemblies. For example, it has been used to create "star-shaped" glycodendrimers through click chemistry approaches, which have potential applications in drug delivery and materials science. []

Q9: Can this compound act as a host for guest molecules?

A9: Yes, HPB and its derivatives can encapsulate guest molecules within their crystal lattice. This is achieved through a combination of noncovalent interactions such as C-H⋅⋅⋅π, C-H⋅⋅⋅O, and C-H⋅⋅⋅N, taking advantage of the cavities created by the HPB structure. []

Q10: How does the functionalization of this compound affect its self-assembly behavior?

A10: The introduction of different functional groups, such as carboxylic acids, significantly influences the self-assembly behavior of HPB derivatives at liquid/solid interfaces. The number, position, and symmetry of these groups dictate the resulting supramolecular structures. []

Q11: How is this compound commonly synthesized?

A11: A common synthetic route involves a cobalt-catalyzed [2 + 2 + 2] cyclotrimerization of diphenylacetylene derivatives. []

Q12: How does the Scholl reaction apply to this compound?

A12: The Scholl reaction can be used to convert this compound to hexa-peri-benzocoronene, a highly conjugated polycyclic aromatic hydrocarbon. Theoretical studies suggest that this reaction proceeds through an arenium cation-based mechanism with a "slippery slope" potential energy surface, explaining the ease of this cascade reaction. []

Q13: How can the this compound framework be selectively functionalized?

A13: Selective functionalization of HPB can be achieved through controlled bromination and subsequent lithium-halogen exchange reactions. Utilizing reagents like mesityllithium and p-(dimethylamino)phenyllithium allows for selective alternate trilithiation, enabling the introduction of diverse substituents. []

Q14: How is computational chemistry used to study this compound and its derivatives?

A14: Computational techniques, particularly Density Functional Theory (DFT) calculations, are employed to:

  • Investigate reaction mechanisms: For example, DFT studies have elucidated the mechanism of the Scholl reaction involving HPB. []
  • Predict and explain self-assembly behavior: DFT calculations help rationalize the observed self-assembled structures of HPB derivatives by quantifying the strength and directionality of noncovalent interactions. [, ]
  • Study electronic properties: DFT can be used to calculate the HOMO-LUMO gaps and understand the electronic properties of HPB derivatives, which are crucial for their applications in organic electronics. [, ]
  • Analyze host-guest interactions: DFT calculations help quantify the binding affinities and explore the nature of interactions between HPB hosts and various guest molecules. []

Q15: How does Structure-Activity Relationship (SAR) play a role in understanding this compound derivatives?

A15: SAR studies are essential for understanding how modifications to the HPB framework impact its properties and functions. For instance:

  • Influence on photophysical properties: Changing the substituents on the HPB core can fine-tune the absorption and emission properties of the resulting derivatives. [, ]
  • Control over self-assembly: The number, position, and nature of functional groups on HPB dictate the type and morphology of self-assembled structures formed. [, ]
  • Impact on host-guest chemistry: Introducing specific binding sites on the HPB framework can enhance the selectivity and affinity for desired guest molecules. []

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